Tantalum tetraethoxide dimethylaminoethoxide
CAS No.: 172901-22-3
Cat. No.: VC0061571
Molecular Formula: C12H30NO5Ta
Molecular Weight: 449.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172901-22-3 |
---|---|
Molecular Formula | C12H30NO5Ta |
Molecular Weight | 449.32 |
IUPAC Name | 2-(dimethylamino)ethanol;ethanol;tantalum |
Standard InChI | InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; |
SMILES | CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] |
Introduction
Chemical Identification and Structure
Tantalum tetraethoxide dimethylaminoethoxide, also known as Ta(OEt)₄(DMAE), is an organometallic tantalum compound with the CAS number 172901-22-3 and MDL number MFCD01861972 . This compound features a central tantalum atom coordinated with four ethoxide groups and one dimethylaminoethoxide ligand, creating a unique molecular structure that contributes to its valuable properties in materials science applications.
Fundamental Chemical Properties
The compound's detailed chemical properties are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₂H₃₀NO₅Ta |
Linear Formula | Ta(OC₂H₅)₄OCH₂CH₂N(CH₃)₂ |
Molecular Weight | 449.32 g/mol |
Physical State | Liquid |
Appearance | Colorless to amber liquid |
Boiling Point | 125°C (257°F) @ 1 mm Hg |
Sensitivity | Air, moisture |
CAS Number | 172901-22-3 |
This compound's structure includes a tantalum center atom bonded to multiple oxygen-containing ligands, with the dimethylaminoethoxide group providing unique electronic and steric properties that influence its reactivity and application performance . The coordination environment around the tantalum center contributes to its stability under specific conditions while maintaining sufficient reactivity for its intended applications in film deposition processes.
Synthesis and Production
While the search results don't provide detailed synthesis methods for tantalum tetraethoxide dimethylaminoethoxide, the compound belongs to a broader class of tantalum alkoxides that are typically produced through reactions of tantalum halides with appropriate alcohols and aminoalcohols under controlled conditions. Commercial production focuses on achieving high purity levels, with manufacturers like Ereztech reporting purity levels of 98%+ by NMR integration and metal purity of 99.99%-Ta .
Quality Control and Analysis
Quality control for this compound typically involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity
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Purity assessment through NMR integration
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Metal content analysis to verify the 99.99% tantalum purity
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Physical property verification including appearance and boiling point
These rigorous quality control measures ensure that the material meets the exacting standards required for semiconductor and electronic applications where impurities can significantly impact performance.
Applications in Thin Film Deposition
The primary application of tantalum tetraethoxide dimethylaminoethoxide lies in its use as a precursor for chemical vapor deposition (CVD) of tantalum oxide thin films. These films serve critical functions in various electronic components and devices .
Chemical Vapor Deposition Processes
Tantalum tetraethoxide dimethylaminoethoxide serves as a volatile liquid precursor for low-pressure chemical vapor deposition processes. Research has shown that it enables thermal CVD at lower temperatures compared to traditional precursors like [{Ta(OEt)₅}₂] . The compound has been specifically utilized in various deposition techniques:
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Injection Metallorganic Chemical Vapor Deposition (IMOCVD) for Ta₂O₅ and (TiO₂)-(Ta₂O₅) films on silicon substrates
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Low-pressure ultraviolet-assisted injection liquid source chemical vapor deposition (UVILS-CVD) for tantalum pentoxide dielectric films
These specialized deposition methods allow for precise control of film thickness, composition, and microstructure, which are critical parameters for semiconductor device performance.
Film Characteristics and Properties
The tantalum oxide films produced using this precursor typically have the following characteristics:
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Initially amorphous Ta₂O₅ films form at deposition temperatures of 300-450°C
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Crystallization occurs upon annealing at 800°C under oxygen atmosphere
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Enhanced deposition can be achieved through catalyst-enhanced CVD using palladium precursors, reducing minimum deposition temperatures to approximately 200°C
The resulting films exhibit excellent dielectric properties, making them valuable for various electronic applications. The films' structural properties can be analyzed using techniques such as FTIR, EPMA (Electron Probe Microanalysis), and XRD (X-ray Diffraction) .
Market Analysis and Economic Significance
The market for tantalum tetraethoxide dimethylaminoethoxide is closely tied to the broader tantalum market and the semiconductor industry. As an essential precursor for advanced electronic materials, its economic significance continues to grow.
Market Size and Growth Projections
According to market analysis, the global tantalum market is experiencing significant growth, expected to reach approximately $2.3 billion by 2027, with a compound annual growth rate (CAGR) of around 5.1% from 2020 to 2027 . This growth directly impacts specialized tantalum compounds like tantalum tetraethoxide dimethylaminoethoxide, which serve critical functions in high-tech applications.
Driving Factors for Market Growth
Several technological trends are driving the increased demand for tantalum-based materials and the precursors used to create them:
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Ongoing miniaturization in electronic components and devices
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Rising demand for high-performance materials in smart devices
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Growth of Internet of Things (IoT) applications
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Expansion of electric vehicle production
These factors collectively contribute to the expanding market for specialized tantalum compounds, with particular emphasis on materials that enable the production of high-quality thin films for semiconductor applications.
Research Applications and Future Directions
Ongoing research continues to explore new applications and enhancements for tantalum tetraethoxide dimethylaminoethoxide and the films produced from it.
Advanced Film Deposition Techniques
Researchers have investigated various modifications to traditional deposition processes using this compound, including:
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Catalyst-enhanced CVD techniques that lower deposition temperatures
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Ultraviolet-assisted processes for improved film quality
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Combinatorial approaches creating mixed-metal oxide films with tailored properties
These advanced techniques allow for greater precision in film composition and structure, expanding the potential applications in next-generation electronic devices.
Emerging Applications
The unique properties of tantalum oxide films created using this precursor have led to exploration in several cutting-edge applications:
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High-k dielectric materials for advanced memory devices
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Photocatalytic materials for environmental applications
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Corrosion-resistant coatings for harsh environments
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Components for miniaturized capacitors in advanced electronics
The versatility of this compound as a precursor continues to drive research into new applications that leverage the exceptional properties of tantalum oxide films.
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